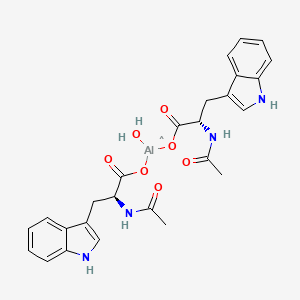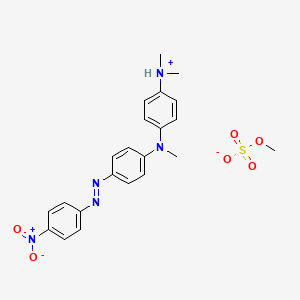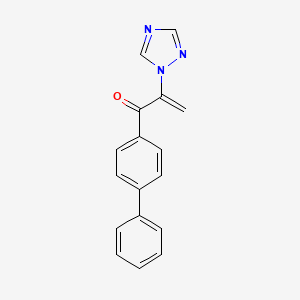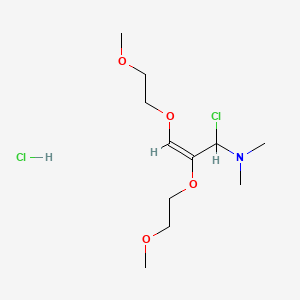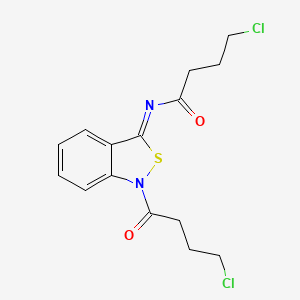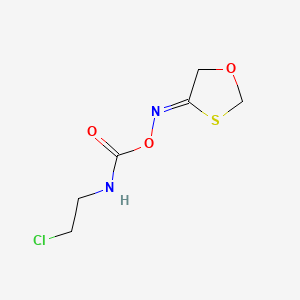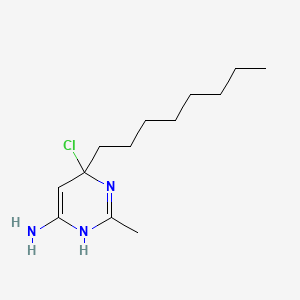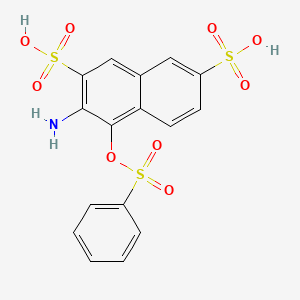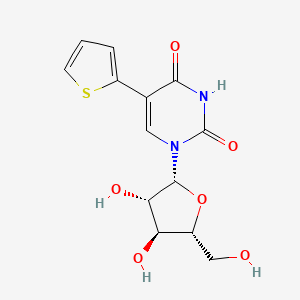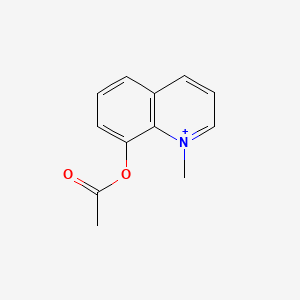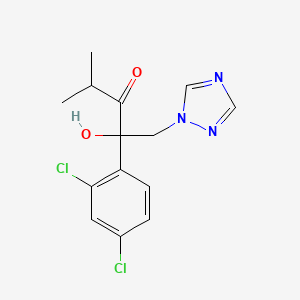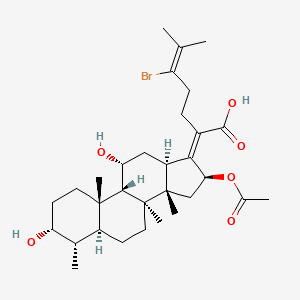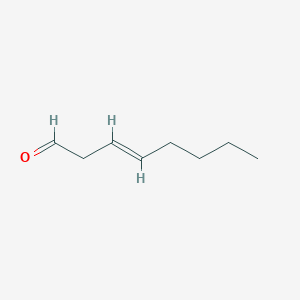
3-Octenal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Octenal is an organic compound with the molecular formula C8H14O . It is an unsaturated aldehyde, characterized by the presence of a double bond between the third and fourth carbon atoms in its eight-carbon chain. This compound is known for its distinctive odor and is often used in the flavor and fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Octenal can be synthesized through various methods. One common synthetic route involves the 1,4-addition of aldehydes to vinyl ketones . For instance, citronellal can be reacted with 3-buten-2-one in the presence of diethylaminotrimethylsilane as a catalyst. The reaction is typically carried out in acetonitrile at reflux temperature, and the product is purified through distillation .
Industrial Production Methods: Industrial production of this compound often involves the oxidation of 3-octanol . This process can be catalyzed by various oxidizing agents, such as potassium permanganate or chromium trioxide, under controlled conditions to ensure the selective formation of the aldehyde group.
Chemical Reactions Analysis
Types of Reactions: 3-Octenal undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form 3-octanoic acid.
Reduction: It can be reduced to 3-octanol using reducing agents like sodium borohydride.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens or hydrogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Addition Reactions: Halogens (e.g., bromine) in inert solvents like carbon tetrachloride.
Major Products Formed:
Oxidation: 3-Octanoic acid.
Reduction: 3-Octanol.
Addition Reactions: Dihalogenated or hydrogenated products depending on the reagent used.
Scientific Research Applications
3-Octenal has a wide range of applications in scientific research:
Chemistry: Used as a starting material or intermediate in organic synthesis.
Biology: Studied for its role in pheromone signaling in insects.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the flavor and fragrance industry due to its pleasant odor.
Mechanism of Action
The mechanism of action of 3-Octenal involves its interaction with various molecular targets. In biological systems, it can act as a signaling molecule, interacting with olfactory receptors. Its aldehyde group can form Schiff bases with amines, which is a key step in many biochemical pathways.
Comparison with Similar Compounds
3-Octanol: An alcohol with a similar carbon chain but lacks the aldehyde group.
1-Octen-3-ol: Another unsaturated alcohol with a double bond at a different position.
Uniqueness: 3-Octenal is unique due to its aldehyde functional group and the position of its double bond, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
76595-71-6 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(E)-oct-3-enal |
InChI |
InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h5-6,8H,2-4,7H2,1H3/b6-5+ |
InChI Key |
WDWAUVJQFVTKEW-AATRIKPKSA-N |
Isomeric SMILES |
CCCC/C=C/CC=O |
Canonical SMILES |
CCCCC=CCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


